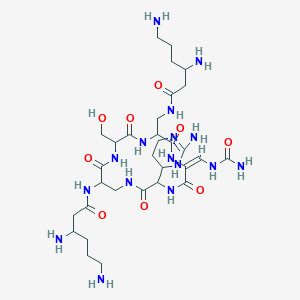
Dblca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylideneacetone, also known as dibenzalacetone, is an organic compound with the formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound was first prepared in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in a water/ethanol medium and is followed by recrystallization to obtain the trans, trans isomer in high yield and purity .
Industrial Production Methods
While specific industrial production methods for dibenzylideneacetone are not widely documented, the Claisen-Schmidt condensation remains the primary synthetic route. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and the choice of solvent to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzylideneacetone undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions due to the presence of the carbonyl group and the conjugated double bonds.
Common Reagents and Conditions
Oxidation: Sunlight or UV light can be used to initiate the cycloaddition reactions.
Substitution: Common reagents include halogens and other electrophiles that can react with the double bonds or the carbonyl group.
Major Products Formed
Cycloaddition: The major products are dimeric and trimeric cyclobutane cycloadducts.
Substitution: Depending on the reagents used, various substituted dibenzylideneacetone derivatives can be formed.
Scientific Research Applications
Dibenzylideneacetone has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a component in sunscreens.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of dibenzylideneacetone involves its interaction with molecular targets through its carbonyl group and conjugated double bonds. These functional groups allow it to form complexes with metal ions and participate in various chemical reactions. In biological systems, its derivatives may interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzylideneacetone: A related compound with a similar structure but fewer conjugated double bonds.
Chalcone: Another compound with a similar carbonyl and conjugated double bond system.
Uniqueness
Dibenzylideneacetone is unique due to its specific arrangement of phenyl groups and conjugated double bonds, which confer distinct chemical and physical properties. Its ability to undergo cycloaddition reactions and form complexes with metal ions makes it valuable in various research and industrial applications.
Properties
CAS No. |
74240-43-0 |
|---|---|
Molecular Formula |
C31H56N16O9 |
Molecular Weight |
796.9 g/mol |
IUPAC Name |
3,6-diamino-N-[[(8E)-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-15-(3,6-diaminohexanoylamino)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C31H56N16O9/c32-6-1-3-15(34)9-22(49)39-11-19-26(52)43-20(13-41-31(37)56)27(53)47-24(17-5-8-38-30(36)46-17)29(55)40-12-18(25(51)45-21(14-48)28(54)44-19)42-23(50)10-16(35)4-2-7-33/h13,15-19,21,24,48H,1-12,14,32-35H2,(H,39,49)(H,40,55)(H,42,50)(H,43,52)(H,44,54)(H,45,51)(H,47,53)(H3,36,38,46)(H3,37,41,56)/b20-13+ |
InChI Key |
NNHAOUAWUNAJJO-DEDYPNTBSA-N |
Isomeric SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |
Canonical SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















